Xanthobaccin A

antifungal oomycete plant pathology

Xanthobaccin A is a polycyclic tetramate macrolactam (PTM) with unrivaled selectivity against oomycete pathogens (Phytophthora vignae MIC=0.1 µg/ml) and zero antibacterial activity. Unlike equisetin or ikarugamycin, its distinct metal-chelating stoichiometry and Fenton chemistry induction enable rigorous SAR studies within the PTM family. Demonstrated 93% damping-off disease reduction at 30 µg/seed makes it the premier reference standard for seed treatment R&D and iron-mediated antimicrobial mechanism investigation. Request your quote today to benchmark bacterial-derived PTM activity.

Molecular Formula C29H37N2NaO6
Molecular Weight 532.6 g/mol
Cat. No. B1262107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXanthobaccin A
Synonymsxanthobaccin A
XB-A antibiotic
Molecular FormulaC29H37N2NaO6
Molecular Weight532.6 g/mol
Structural Identifiers
SMILESCCC1CC2CC3C4CC=CC(=O)NCCC(C5C(=O)C(=C(C=CC4CC(=O)C3C2C1C)[O-])C(=O)N5)O.[Na+]
InChIInChI=1S/C29H38N2O6.Na/c1-3-15-11-17-12-19-18-5-4-6-23(35)30-10-9-21(33)27-28(36)26(29(37)31-27)20(32)8-7-16(18)13-22(34)25(19)24(17)14(15)2;/h4,6-8,14-19,21,24-25,27,32-33H,3,5,9-13H2,1-2H3,(H,30,35)(H,31,37);/q;+1/p-1/b6-4-,8-7+,26-20+;/t14-,15-,16-,17+,18+,19+,21?,24+,25+,27?;/m0./s1
InChIKeyRSZIUDWUYCWLSL-OMNPTNOUSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Xanthobaccin A – Key Baseline Properties and Source Identification for Procurement


Xanthobaccin A (CAS 227596-81-8) is a polycyclic tetramate macrolactam (PTM) antibiotic isolated from the rhizobacterium Stenotrophomonas sp. strain SB-K88 (formerly classified as a Xanthomonas species) [1]. The compound possesses a characteristic 5,5,6-tricyclic skeleton fused with a tetramic acid chromophore, with molecular formula C₂₉H₃₈N₂O₆ [2]. Xanthobaccin A is the major antifungal constituent produced by strain SB-K88 and has been demonstrated to play a key role in suppression of sugar beet damping-off disease caused by Pythium spp. [3].

Xanthobaccin A vs. In-Class Tetramates: Why Substitution Compromises Experimental Integrity


Polycyclic tetramate macrolactams (PTMs) share a common 5,5,6-tricyclic core and tetramic acid moiety, yet they display pronounced divergence in antimicrobial spectrum, potency, and mode of action. Xanthobaccin A exhibits potent antifungal activity against specific oomycetes (e.g., Phytophthora vignae MIC = 0.1 μg/ml) while showing no antibacterial activity against Bacillus subtilis [1]. In contrast, the structurally related PTMs equisetin and ikarugamycin exhibit significant antibacterial activity against B. subtilis, with MIC values of 8 μg/ml and notable antiprotozoal/antibacterial activity, respectively [2][3]. These functional discrepancies arise from differences in metal-chelating stoichiometry and Fenton chemistry induction, underscoring that even closely related PTMs cannot be substituted without compromising specific biological outcomes [3].

Xanthobaccin A: Direct Comparative Evidence for Informed Procurement Decisions


Xanthobaccin A Exhibits Superior Potency Against Phytophthora vignae Compared to Other In-Class PTMs

Xanthobaccin A demonstrates exceptionally high potency against the oomycete Phytophthora vignae f. sp. adzukicola with an MIC of 0.1 μg/ml, which is 100-fold more potent than its activity against Pythium ultimum (MIC = 10 μg/ml) and at least 30-fold more potent than the MIC reported for the PTM dihydromaltophilin (HSAF) against Aspergillus fumigatus (MIC ≈ 3.04 μmol/L) [1][2]. In contrast, the same study found that the structurally related xanthobaccin B exhibited identical MIC values against both pathogens, while xanthobaccin C showed reduced activity [1].

antifungal oomycete plant pathology

Xanthobaccin A Demonstrates Selective Antifungal Activity Without Antibacterial Effects

In direct antimicrobial assays against 15 microorganisms, xanthobaccin A exhibited no detectable inhibition against Bacillus subtilis, Pseudomonas fluorescens, or Escherichia coli at concentrations up to 20 μg/disk [1]. In contrast, the structurally related PTM equisetin shows antibacterial activity against B. subtilis with an MIC of 8 μg/ml [2]. Similarly, ikarugamycin demonstrates broad antibacterial activity against B. subtilis and Staphylococcus aureus (MIC 0.6 μg/ml) [3]. This antifungal-selective profile of xanthobaccin A is unique among characterized PTMs and suggests a distinct mechanism of action.

antimicrobial spectrum selectivity microbiome sparing

Xanthobaccin A Provides In Vivo Disease Suppression Comparable to Chemical Fungicide

In a controlled greenhouse study using soil naturally infested with Pythium spp., direct seed treatment with 30.2 μg xanthobaccin A per seed reduced the damping-off index to 5.0 ± 5.0, which was statistically equivalent to the chemical control treatment with hymexazol (5.0 ± 5.0) and significantly superior to untreated controls (71.8 ± 18.7) [1]. Lower doses of xanthobaccin A (2.6 μg/seed and 0.9 μg/seed) also provided significant protection (indices of 30.8 and 27.7, respectively) [1]. This level of in vivo efficacy has not been reported for other PTMs such as equisetin or ikarugamycin under comparable agricultural conditions.

biocontrol damping-off seed treatment

Xanthobaccin A Functions as a Metallophore with Distinct Fe(III) Coordination Chemistry

Recent studies have confirmed that xanthobaccin A, equisetin, and ikarugamycin all act as metallophores capable of chelating ferric iron and reducing it to ferrous iron, thereby triggering Fenton chemistry-mediated antimicrobial activity [1]. However, the stoichiometry of the iron complexes differs markedly: xanthobaccin A forms complexes with different coordination geometry compared to equisetin (which forms Fe(III)(equisetin)₃ and Fe(III)(equisetin)₂) and ikarugamycin (Fe(III)(ikarugamycin)₂) [1]. These differences in metal-binding properties correlate with the distinct antimicrobial spectra observed among these PTMs, suggesting that xanthobaccin A's unique selectivity profile may be linked to its specific iron-coordination behavior.

metallophore iron chelation Fenton chemistry

Xanthobaccin A: Optimal Research and Application Scenarios Based on Quantitative Evidence


Targeted Oomycete Control in Sugar Beet Cultivation

Xanthobaccin A's exceptionally high potency against Phytophthora vignae (MIC = 0.1 μg/ml) and proven in vivo suppression of Pythium-induced damping-off disease (93% reduction at 30 μg/seed) make it uniquely suited for seed treatment applications in sugar beet production [1]. Unlike broad-spectrum chemical fungicides, xanthobaccin A's fungal-selective activity profile minimizes disruption to beneficial rhizosphere bacteria, offering an ecologically favorable alternative for integrated pest management programs [2].

Mechanistic Studies of Fungal-Selective Iron-Dependent Antimicrobial Action

Xanthobaccin A's demonstrated function as a metallophore with distinct Fe(III)-coordination chemistry, combined with its selective antifungal activity and lack of antibacterial effects, positions it as an ideal probe molecule for investigating iron-mediated antimicrobial mechanisms [3]. Its unique selectivity profile among PTMs allows researchers to dissect structure-activity relationships governing antimicrobial spectrum within this compound class [3].

Comparative PTM Structure-Activity Relationship (SAR) Studies

The availability of quantitative comparative data for xanthobaccin A against equisetin and ikarugamycin enables rigorous SAR investigations within the PTM family [3]. Researchers seeking to understand how subtle structural modifications within the 5,5,6-tricyclic scaffold influence antimicrobial potency, selectivity, and metal-chelating behavior will find xanthobaccin A an essential reference compound for benchmarking against both fungal-derived (equisetin) and bacterial-derived (ikarugamycin) PTMs [3].

Technical Documentation Hub

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